2-(Aminomethyl)benzonitrile hydrochloride

Catalog No.
S700015
CAS No.
1134529-25-1
M.F
C8H9ClN2
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)benzonitrile hydrochloride

CAS Number

1134529-25-1

Product Name

2-(Aminomethyl)benzonitrile hydrochloride

IUPAC Name

2-(aminomethyl)benzonitrile;hydrochloride

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C8H8N2.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4H,5,9H2;1H

InChI Key

RPZAONDDEHFWOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN)C#N.Cl

Canonical SMILES

C1=CC=C(C(=C1)CN)C#N.Cl

2-(Aminomethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H9ClN2C_8H_9ClN_2 and a molecular weight of 168.62 g/mol. It appears as a solid, typically in a white to pale brownish-yellow crystalline form. This compound is known for its role as an impurity in alogliptin, a medication used to manage type 2 diabetes. The compound's structure features a benzonitrile moiety with an aminomethyl group at the second position, which contributes to its biological activity and potential applications in medicinal chemistry .

There is no current information available regarding the specific mechanism of action of 2-(Aminomethyl)benzonitrile hydrochloride.

  • Skin and eye irritation: Contact with the skin or eyes can cause irritation or burns [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system [].
  • Acute toxicity: Data is unavailable, but it is advisable to handle the compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
Typical of amines and nitriles. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The nitrile group can be reduced to an amine, which may further participate in coupling reactions.
  • Acylation: The amino group can react with acyl chlorides to form amides.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .

This compound exhibits notable biological activity, particularly as an impurity in alogliptin. It has been identified as a CYP1A2 inhibitor, suggesting potential interactions with drug metabolism pathways. Additionally, it may influence the pharmacokinetics of other compounds due to its ability to cross the blood-brain barrier, making it relevant in studies of central nervous system effects .

Synthesis of 2-(Aminomethyl)benzonitrile hydrochloride can be achieved through various methods:

  • Starting from Benzonitrile: Benzonitrile can be reacted with formaldehyde and ammonium chloride under acidic conditions to yield the aminomethyl derivative.
  • Reduction of Nitriles: The nitrile group can be reduced using lithium aluminum hydride or catalytic hydrogenation techniques.
  • Direct Amination: Aminomethylation of substituted benzenes can also be performed using suitable reagents like paraformaldehyde and amines under controlled conditions.

These methods highlight the versatility of synthesizing this compound for research and industrial purposes .

2-(Aminomethyl)benzonitrile hydrochloride finds applications primarily in:

  • Pharmaceutical Development: As an intermediate or impurity in the synthesis of drugs, particularly those targeting metabolic pathways.
  • Research: Utilized in studies exploring enzyme inhibition and drug interactions due to its biological activity.
  • Chemical Synthesis: Serves as a precursor for synthesizing more complex organic molecules.

Its unique structure allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry .

Studies on 2-(Aminomethyl)benzonitrile hydrochloride have focused on its interactions with cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. These interactions are crucial for understanding how this compound may affect the metabolism of other drugs when used concurrently. Additionally, its ability to penetrate the blood-brain barrier raises questions about its central nervous system effects and potential neuropharmacological applications .

Several compounds share structural similarities with 2-(Aminomethyl)benzonitrile hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
4-(Aminomethyl)benzonitrile hydrochloride15996-76-6Similar structure but differs in substitution position
(R)-4-(1-Aminoethyl)benzonitrile911372-78-6Contains an aminoethyl group instead of aminomethyl
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride1306763-29-0Different ring structure; potential different reactivity
4-Cyanobenzylamine hydrochloride15996-76-6Similar amine functionality but lacks the benzo structure

These compounds are unique due to their specific functional groups and positions, which influence their reactivity and biological properties. The distinct placement of substituents in 2-(Aminomethyl)benzonitrile hydrochloride contributes significantly to its pharmacological profile and potential applications in drug development .

Dates

Modify: 2023-08-15

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